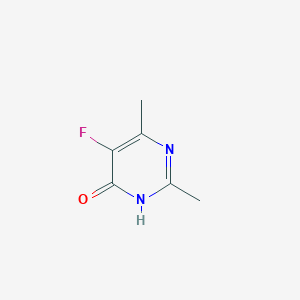

5-Fluoro-2,6-dimethylpyrimidin-4(1h)-one

Description

Properties

IUPAC Name |

5-fluoro-2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINWSDIYFZGXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283719 | |

| Record name | 5-fluoro-2,6-dimethylpyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-41-1 | |

| Record name | NSC33046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2,6-dimethylpyrimidin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of α-Fluorinated β-Ketoesters with Formamidine Derivatives

This method is based on the cyclization reaction of α-fluoropropionyl esters with formamidine or its salts under basic conditions to form fluorinated pyrimidinones.

Step 1: Enamination of α-Fluoropropionyl Ester

α-Fluoropropionyl acetate methyl or ethyl esters are treated with ammonia gas to form the corresponding enamine intermediate. This reaction is performed in polar solvents such as methanol or ethanol, with methanol being preferred for better solubility and reaction control.

Step 2: Cyclization with Formamide

The enaminated intermediate is cyclized with formamide under basic conditions (using sodium methoxide or sodium ethoxide) to yield 5-fluoro-6-ethyl-4-hydroxypyrimidine derivatives. The base is used in a molar ratio of 2–4:1 relative to the fluorinated ester, and the reaction time ranges from 10 to 24 hours.

Step 3: Chlorination and Halogenation

The hydroxypyrimidine intermediate is chlorinated using phosphine oxychloride to form 5-fluoro-6-ethyl-4-chloropyrimidine. Subsequent bromination at the α-position of the ethyl group is achieved using N-bromosuccinimide (NBS).

Step 4: Alkylation or Further Functionalization

The brominated chloropyrimidine intermediate can then be reacted with various nucleophiles to introduce desired substituents, such as methyl groups at the 2 and 6 positions, leading to the target compound or its precursors.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Enamination | α-Fluoropropionyl ester + NH3 gas | Methanol/Ethanol | Ambient | 10–24 h | Molar ratio base:ester = 2–4:1 |

| Cyclization | Enaminated product + formamide + NaOMe/NaOEt | Methanol | Ambient | 10–24 h | Base preferred: sodium methoxide |

| Chlorination | Phosphine oxychloride | - | Reflux | - | Converts hydroxypyrimidine to chloropyrimidine |

| α-Bromination | N-Bromosuccinimide (NBS) | - | Ambient | - | Bromination at ethyl α-position |

This method is noted for mild reaction conditions and relatively inexpensive reagents, making it suitable for industrial scale-up, although yields and selectivity depend on precise control of reaction parameters.

Modification of 5-Fluorouracil Derivatives

An alternative approach involves starting from 5-fluorouracil, which undergoes chlorination, alkylation, and hydroxylation to introduce methyl groups and fluorine at the desired positions.

Step 1: Chlorination

5-Fluorouracil is chlorinated using phosphine oxychloride to yield 4-chloro-5-fluoropyrimidine derivatives.

Step 2: Alkylation

The chlorinated intermediate is reacted with Grignard reagents to introduce methyl groups at the 2 and 6 positions on the pyrimidine ring.

Step 3: Hydroxylation and Dechlorination

The alkylated product is oxidized and then treated with sodium hydroxide and palladium on carbon catalyst to remove chlorine and form the hydroxypyrimidine structure.

This method, while effective, involves expensive starting materials and catalysts (e.g., palladium on carbon), and the oxidation step can be difficult to control, making it less favorable for large-scale industrial production.

Comparative Analysis of Methods

| Feature | Cyclization of α-Fluorinated Esters | Modification of 5-Fluorouracil Derivatives |

|---|---|---|

| Starting Materials | α-Fluoropropionyl esters (methyl/ethyl) | 5-Fluorouracil |

| Key Reagents | Ammonia gas, formamide, sodium methoxide, POCl3, NBS | Phosphine oxychloride, Grignard reagent, Pd/C |

| Reaction Conditions | Mild, room temperature to reflux | Moderate to harsh, includes oxidation steps |

| Cost and Availability | Relatively inexpensive and accessible | More expensive due to catalysts and starting materials |

| Industrial Suitability | High, due to mild conditions and cost-effectiveness | Lower, due to complexity and cost |

| Yield and Purity | Generally good with optimized conditions | Variable, oxidation step challenging |

Research Findings and Data

The cyclization method using sodium methoxide in methanol with α-fluoropropionyl esters has been shown to produce the fluorinated hydroxypyrimidine intermediate in yields ranging from 50% to 70%, depending on reaction time and temperature optimization.

Chlorination with phosphine oxychloride proceeds efficiently at reflux, converting hydroxypyrimidines to chloropyrimidines with high selectivity.

Bromination with NBS selectively brominates the α-position of the alkyl substituent on the pyrimidine ring, enabling further functionalization.

Attempts to synthesize fluorinated cytidine analogues via similar fluorinated pyrimidine intermediates have demonstrated the importance of protecting groups and mild reaction conditions to maintain fluorine integrity.

Molecular docking studies on related aminodimethylpyrimidinol derivatives reveal that the dimethyl substitution pattern on the pyrimidine ring influences biological activity, emphasizing the importance of precise methylation during synthesis.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Enamination | α-Fluoropropionyl methyl/ethyl ester | NH3 gas, methanol/ethanol, 10-24 h | Enaminated intermediate | 60-70 | Base molar ratio 2–4:1 |

| 2 | Cyclization | Enaminated intermediate | Formamide, sodium methoxide, methanol, 10-24 h | 5-Fluoro-6-ethyl-4-hydroxypyrimidine | 50-70 | Mild conditions |

| 3 | Chlorination | Hydroxypyrimidine | Phosphine oxychloride, reflux | 5-Fluoro-6-ethyl-4-chloropyrimidine | >80 | High selectivity |

| 4 | α-Bromination | Chloropyrimidine | N-Bromosuccinimide (NBS), ambient | α-Brominated chloropyrimidine | 70-80 | Enables further alkylation |

| 5 | Alkylation/Functionalization | Brominated intermediate | Grignard reagents or nucleophiles | 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one | Variable | Final methylation step |

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions at different positions of the pyrimidinone ring can lead to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Methylating agents like methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4) are employed.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Various substituted derivatives depending on the position and nature of the substituents.

Scientific Research Applications

5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is utilized in biological studies to understand the effects of fluorinated pyrimidinones on cellular processes.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the field of antiviral and anticancer drugs.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.

Pathways: It may inhibit or activate specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidinone Derivatives

| Compound Name (CAS No.) | Substituents | Structural Similarity | Key Differences vs. Target Compound |

|---|---|---|---|

| 5-Fluoro-6-hydroxy-2-methylpyrimidin-4(1H)-one (1598-63-6) | 5-F, 2-CH₃, 6-OH | 0.64 | Hydroxyl at position 6 vs. methyl |

| 2-Amino-6-methylpyrimidin-4(1H)-one (3977-29-5) | 2-NH₂, 6-CH₃ | 0.67 | Amino at position 2 vs. fluorine at 5 |

| 5-Fluoro-2,4(1H,3H)-pyrimidinedione (5-Fu) | 5-F, 2,4-dione | N/A | Dione groups at 2 and 4 vs. methyl groups |

| 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one (EP4374877) | 5-Cl, 6-CF₃ | N/A | Chlorine at 5, CF₃ at 6 vs. F and CH₃ |

- Impact of Halogenation: Fluorination at position 5 (as in the target compound and 5-Fu) is associated with enhanced antitumor activity compared to chlorination or non-halogenated analogs. For example, 5-Fu exhibits IC₅₀ values of 10.05 μM (HCT-116) and 1.23 μM (KB cells), while its chlorinated analog (e.g., 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one) is primarily studied for synthetic utility rather than bioactivity .

- Role of Methyl vs. Hydroxyl Groups : The methyl groups at positions 2 and 6 in the target compound likely enhance lipophilicity and metabolic stability compared to hydroxyl-bearing analogs like 1598-63-6, which may exhibit higher solubility but reduced membrane permeability .

Table 2: Cytotoxicity (IC₅₀) of Pyrimidinone Derivatives

| Compound | HCT-116 (μM) | MGC-803 (μM) | KB Cells (μM) | Selectivity (Cancer vs. Normal Cells) |

|---|---|---|---|---|

| This compound* | N/A | N/A | N/A | N/A |

| 8j (α-aminophosphonate derivative) | 8.68 | 14.55 | 0.08 | High (e.g., 12-fold vs. HUVEC) |

| 5-Fu | 10.05 | 15.32 | 1.23 | Moderate |

*Note: Direct data for the target compound is unavailable; inferences are based on structural analogs.

- Antitumor Efficacy: The α-aminophosphonate derivative 8j, a modified pyrimidinone, demonstrates superior cytotoxicity (IC₅₀ = 0.08 μM in KB cells) compared to 5-Fu (1.23 μM), highlighting the importance of phosphonate groups in enhancing activity .

- Selectivity: Compounds like 8j show higher selectivity for cancer cells (e.g., HCT-116) over normal cells (HUVEC), a critical advantage for reducing off-target toxicity in therapeutics .

Biological Activity

5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound exhibits various biological activities, including anticancer and antiviral properties, making it a valuable candidate in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom at the 5-position and two methyl groups at the 2 and 6 positions of the pyrimidine ring. The presence of fluorine enhances the lipophilicity and biological activity of the compound by facilitating stronger interactions with target biomolecules.

The biological activity of this compound primarily involves its interaction with enzymes and nucleic acids. The fluorine atom is crucial as it enhances the compound's ability to form stable complexes with these biological targets. Specifically, it may inhibit enzymes involved in cancer cell proliferation or viral replication, leading to reduced cell growth and enhanced therapeutic effects against various diseases .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. For instance:

- Cell Line : L1210 mouse leukemia cells

- IC50 Value : Nanomolar range

- Mechanism : The compound acts by releasing active metabolites that interfere with nucleotide synthesis .

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise as an antiviral agent. It has been evaluated for its ability to inhibit viral replication in various models. Notably:

- Target Viruses : Includes those associated with hepatitis and other viral infections.

- Efficacy : Demonstrated inhibition of key viral enzymes necessary for replication .

Case Study 1: Anticancer Efficacy

A study conducted on L1210 mouse leukemia cells revealed that this compound analogs exhibited potent growth inhibition. The most active derivative showed an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a viable treatment option for leukemia .

Case Study 2: Antiviral Properties

In another investigation focusing on antiviral activity, derivatives of this compound were tested against hepatitis C virus (HCV). The results indicated strong inhibitory effects on HCV replication, suggesting that this compound could be developed into an effective antiviral therapy .

Data Tables

| Biological Activity | Cell Line/Target | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | L1210 Mouse Leukemia | Nanomolar | Inhibition of nucleotide synthesis |

| Antiviral | HCV | Variable | Inhibition of viral replication |

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2,6-dimethylpyrimidin-4(1H)-one?

- Methodological Answer : A common approach involves halogenation under controlled conditions. For example, phosphoryl chloride (POCl₃) is used as a chlorinating agent in pyrimidinone derivatives, as seen in analogous syntheses . Adjust reaction parameters (temperature: 100°C, time: 1 hour) and workup steps (neutralization with saturated NaHCO₃, extraction with dichloromethane, and drying with anhydrous Na₂SO₄) to optimize yield. For fluorinated analogs, consider substituting Cl with F via nucleophilic aromatic substitution using KF or CsF under inert conditions.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine incorporation (δ ~ -120 to -150 ppm for aromatic F). ¹H NMR can resolve methyl groups (δ ~ 2.0–2.5 ppm) and the pyrimidinone ring protons.

- HPLC : Employ a buffer system (e.g., ammonium acetate, pH 6.5, adjusted with acetic acid) for improved peak resolution, as described in pharmaceutical assays .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₈FN₂O).

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing fluorine atom stabilizes the pyrimidinone ring via inductive effects, altering π-electron density. Computational methods (DFT calculations) can map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Compare with non-fluorinated analogs to quantify effects on acidity (pKa of NH group) or nucleophilic attack susceptibility. Experimental validation includes kinetic studies of ring-opening reactions or coordination with metal ions (e.g., Zn²⁺, as in related complexes ).

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Purity Assessment : Ensure residual solvents (e.g., dichloromethane) meet pharmacopeial limits via GC-MS .

- Assay Standardization : Replicate assays under controlled pH and temperature. For example, use a pH 6.5 buffer system to minimize variability in receptor-binding studies.

- Structural Confirmation : Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to rule out regioisomeric impurities.

Q. What strategies are recommended for studying metal coordination with this compound?

- Methodological Answer :

- Synthesis of Complexes : React this compound with metal salts (e.g., Zn(ClO₄)₂) in anhydrous solvents. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .

- Characterization : Use X-ray crystallography to determine binding geometry or EPR spectroscopy for paramagnetic metals. Compare stability constants (log K) with non-fluorinated analogs to assess fluorine’s impact on chelation.

Key Considerations for Researchers

- Structural Analogues : Compare reactivity with 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one or 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine to infer substituent effects.

- Coordination Chemistry : Fluorine’s small size and high electronegativity make it a strategic ligand for designing bioinorganic complexes, as demonstrated in zinc perchlorate systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.